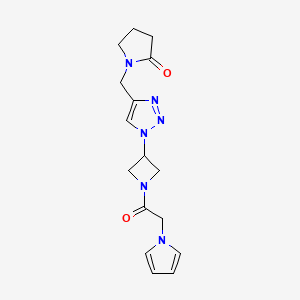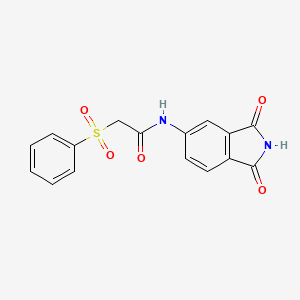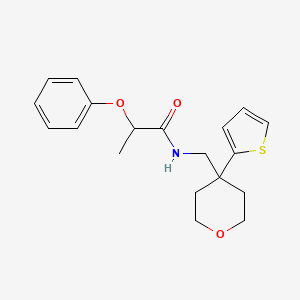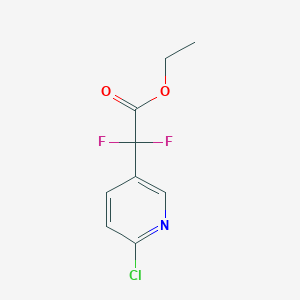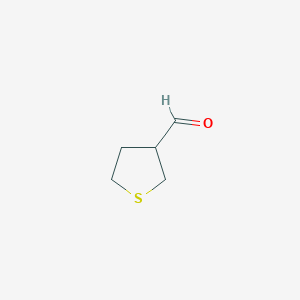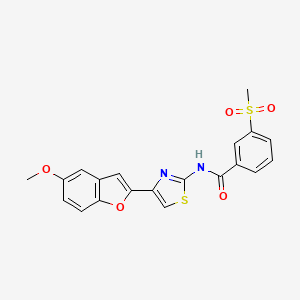
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azoramide is a small molecule that has been shown to improve ER protein-folding ability . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Azoramide is C15H17ClN2OS, and it has a molecular weight of 308.83 .Physical And Chemical Properties Analysis
Azoramide has a melting point of 90-93°C and a density of 1.215 . It is soluble in DMSO (up to at least 25 mg/ml) or in ethanol (up to at least 25 mg/ml) . It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide, also known as N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethylbenzene-1-sulfonamide. Each section focuses on a unique application of this compound.
Antimicrobial Activity
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide: has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its ability to inhibit the growth of various bacteria and fungi. Studies have demonstrated that derivatives of thiazole can effectively target bacterial cell walls and fungal membranes, making them potent candidates for developing new antibiotics and antifungal medications .
Antitumor and Cytotoxic Properties
This compound has been investigated for its antitumor and cytotoxic properties. The presence of the thiazole ring, combined with the chlorophenyl group, enhances its ability to interfere with cancer cell proliferation. Research has shown that such compounds can induce apoptosis in cancer cells, making them valuable in the development of chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide has been explored in various studies. The compound’s ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX), suggests its use in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Antihypertensive Effects
Lastly, the compound has been investigated for its antihypertensive effects. Its ability to relax blood vessels and reduce blood pressure has been demonstrated in animal models. This suggests its potential use in developing medications for managing hypertension and related cardiovascular conditions.
Thiazoles: having diverse biological activities 2,4-Disubstituted thiazoles as multitargated bioactive molecules Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules : Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules
作用機序
Azoramide works by dose-dependently (1-25 μM) activating reporter genes whose expression is driven by the cellular unfolded protein response (UPR) response element and the ER stress response element . It can also stimulate the expression of multiple chaperone proteins to enhance ER chaperone capacity and induce phosphorylation of eukaryotic translation initiation factor 2α subunit (eIF2α) to reduce protein synthesis .
Safety and Hazards
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRDXGVJPFQDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)
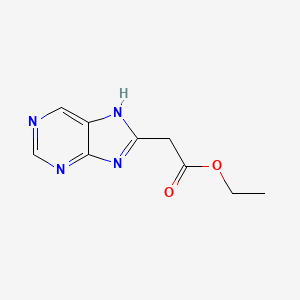
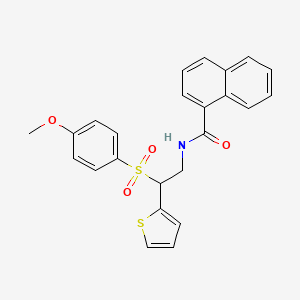
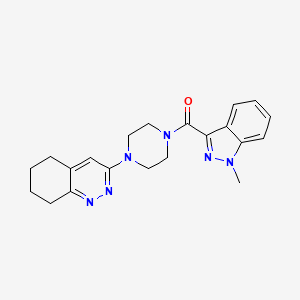
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)
